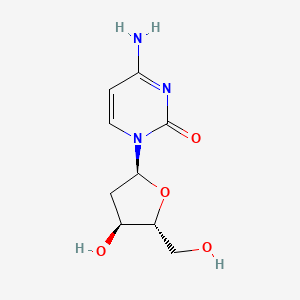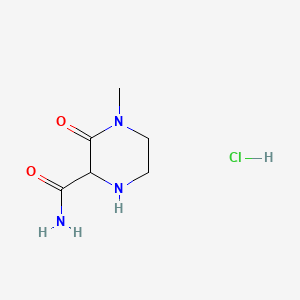![molecular formula C11H18O B13583975 3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
3-Butylspiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylspiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, where a butyl group is attached to the spiro[33]heptan-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylspiro[3.3]heptan-1-one can be achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. The process involves initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This method is fully regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for 3-Butylspiro[3
Análisis De Reacciones Químicas
Types of Reactions
3-Butylspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Butylspiro[3.3]heptan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: It may be used in biochemical studies to investigate the behavior of spirocyclic compounds in biological systems.
Mecanismo De Acción
The mechanism by which 3-Butylspiro[3.3]heptan-1-one exerts its effects involves the initial protonation of the bicyclobutyl moiety, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation. This process leads to the formation of the spirocyclic structure, which is crucial for the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptan-1-one: The parent compound without the butyl group.
3-Methylspiro[3.3]heptan-1-one: A similar compound with a methyl group instead of a butyl group.
3-Ethylspiro[3.3]heptan-1-one: A similar compound with an ethyl group.
Uniqueness
3-Butylspiro[3.3]heptan-1-one is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butyl group’s influence is desired .
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-butylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C11H18O/c1-2-3-5-9-8-10(12)11(9)6-4-7-11/h9H,2-8H2,1H3 |
Clave InChI |
MTUULPVDDOYGQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)C12CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


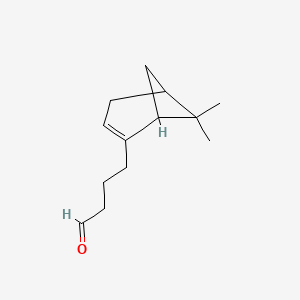
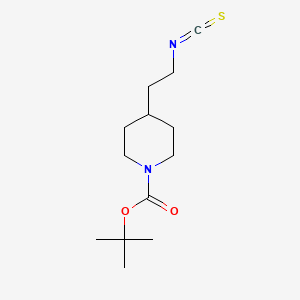
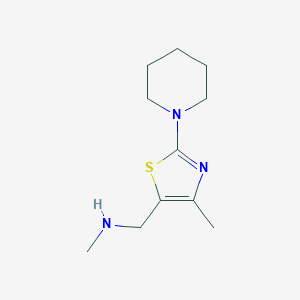
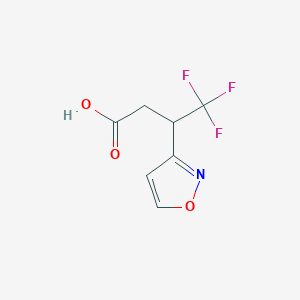
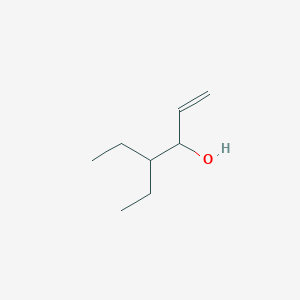

![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)

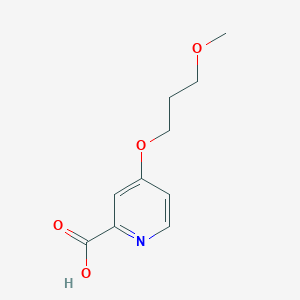
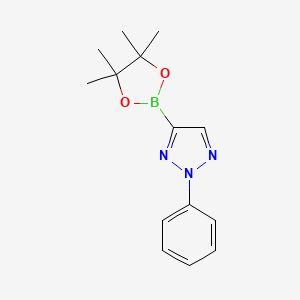
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)

